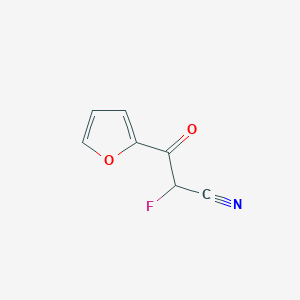

2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile

Descripción

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 2260–2240 | C≡N stretch (nitrile) |

| 1710–1690 | C=O stretch (ketone) |

| 1600–1580 | C=C aromatic (furan) |

| 1100–1080 | C-F stretch |

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- Molecular ion : m/z 153.11 [M⁺] (calculated for C₇H₄FNO₂).

- Key fragments :

- m/z 126 [M⁺ – HCN]

- m/z 95 [M⁺ – CO – F]

- m/z 68 [furan-C≡N⁺].

Propiedades

IUPAC Name |

2-fluoro-3-(furan-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2/c8-5(4-9)7(10)6-2-1-3-11-6/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZYZZJSUQXGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C(C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis from Secondary Amides via Base-Mediated α-Cyanation

A widely used method for β-ketonitrile synthesis involves the transformation of secondary amides under strong base conditions to generate the β-ketonitrile functionality. According to recent literature, secondary amides bearing a furan substituent can be converted into β-ketonitriles by treatment with lithium bis(trimethylsilyl)amide (LiHMDS) followed by electrophilic cyanation using methyl cyanide (CH3CN) or related reagents.

- The reaction is typically conducted in toluene at room temperature.

- LiHMDS acts as a strong base to deprotonate the amide α-position, generating an enolate intermediate.

- Subsequent reaction with CH3CN introduces the nitrile group at the α-position.

- The crude product is purified by silica gel chromatography using ethyl acetate/hexane mixtures.

This method has been demonstrated effectively for 3-(furan-2-yl)-3-oxopropanenitrile derivatives, yielding moderate to good yields (ca. 65-75%) with good regioselectivity and functional group tolerance.

Fluorination Strategies

Detailed Preparation Method for this compound

Based on the integration of the above strategies, the preparation of this compound generally follows these steps:

Step 1: Formation of 3-(Furan-2-yl)-3-oxopropanenitrile

- Starting from a furan-substituted amide or ester, the compound is treated with LiHMDS in toluene at 25 °C.

- After enolate formation, methyl cyanide is added to introduce the nitrile group.

- The reaction is allowed to proceed for several hours (typically 3-15 hours).

- Workup involves quenching with saturated ammonium chloride solution, extraction with ethyl acetate, washing with brine, drying over MgSO4, and concentration under vacuum.

- Purification is performed by silica gel chromatography using 10% ethyl acetate in hexane as eluent.

- Typical yields for this step range from 65% to 75%.

Comparative Data Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Formation of 3-(furan-2-yl)-3-oxopropanenitrile | LiHMDS (1.2 equiv), CH3CN (2 equiv), toluene, 25 °C | 3–15 hours | 65–75 | Silica gel chromatography purification |

| Electrophilic fluorination | NFSI or Selectfluor, 0–25 °C | 1–4 hours | 60–80 | Preserves furan ring integrity |

Research Findings and Notes

- The base-mediated α-cyanation method provides a versatile route to β-ketonitriles with various heteroaryl substituents including furan, maintaining functional group compatibility and moderate to high yields.

- The fluorination step requires careful control of reaction conditions to avoid decomposition of the furan ring and to ensure selective fluorination at the α-position relative to the nitrile and ketone groups.

- Alternative methods involving direct coupling or palladium/copper-catalyzed cyclizations have been explored for related benzofuran derivatives but are less common for simple β-ketonitriles like this compound.

- The overall synthetic sequence is amenable to scale-up and can be adapted to prepare diverse fluorinated β-ketonitriles with heteroaryl groups.

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitrile group can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted fluorine-containing compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Properties : Recent studies have indicated that derivatives of 2-fluoro-3-(furan-2-yl)-3-oxopropanenitrile may exhibit anticancer properties. Compounds with similar structures have been shown to inhibit protein kinases, which are crucial in cancer cell proliferation and survival. For instance, research into pyrazolopyridine derivatives has highlighted their potential in targeting mutated forms of ALK (anaplastic lymphoma kinase), a significant player in non-small cell lung cancer .

Case Study : A study published in a peer-reviewed journal demonstrated that a related compound effectively inhibited tumor growth in xenograft models of lung cancer. The mechanism involved the selective inhibition of ALK signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Chromatography and Mass Spectrometry : The compound is utilized as a standard in chromatography and mass spectrometry due to its distinct mass spectral signature and retention characteristics. It serves as an internal standard for quantifying other compounds in complex mixtures.

Case Study : In a recent analytical study, researchers employed this compound to calibrate mass spectrometry assays aimed at detecting trace levels of pharmaceuticals in environmental samples. The results demonstrated high sensitivity and specificity, showcasing its utility in environmental monitoring.

Mecanismo De Acción

The mechanism by which 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can enhance the compound's binding affinity and metabolic stability.

Comparación Con Compuestos Similares

Structural and Electronic Differences

The table below summarizes key structural and physicochemical properties of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile and related compounds:

Key Observations:

- Electron Effects: Fluorine in the target compound increases electron-withdrawing character, stabilizing the ketone and nitrile groups. This contrasts with methoxy-substituted analogs (e.g., C₁₀H₈FNO₃), where electron donation dominates .

- Aromatic Systems : Furan-2-yl (target compound) provides π-conjugation and oxygen lone pairs, while pyrrole (C₁₃H₉FN₂O) introduces nitrogen-based hydrogen bonding .

- Substituent Bulk: Compounds like C₁₆H₈ClF₃NO₂ feature bulky substituents (Cl, CF₃), which may hinder reactivity but enhance binding in biological targets .

Actividad Biológica

2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and the contexts in which it has been studied.

Chemical Structure and Properties

The compound features a furan ring and a nitrile group, which are known to contribute to its biological activity. The presence of fluorine may enhance its lipophilicity and metabolic stability, making it a candidate for further pharmacological studies.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, related cyanohydrazone compounds have shown potent activity against various flaviviruses, including Dengue Virus (DENV) and Zika Virus (ZIKV). These compounds inhibit viral entry by targeting the envelope (E) proteins essential for membrane fusion during viral infection. Specifically, one study reported that a related compound exhibited an IC90 value of 1.0 μM against DENV2 and 4.8 μM against ZIKV, suggesting a promising therapeutic potential for compounds in this class .

Anticancer Activity

The anticancer potential of this compound has been explored through its effects on cellular proliferation and apoptosis. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of pro-inflammatory cytokines. For example, synthesized pyrrole derivatives showed promising cytotoxic effects against HepG-2 cell lines, indicating that modifications to the furan structure could enhance anticancer activity .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Viral Fusion : Similar compounds have been shown to block the E-mediated fusion process critical for viral entry into host cells.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to increased cell death.

- Modulation of Cytokine Release : Some studies suggest that these compounds can influence the release of pro-inflammatory cytokines, potentially altering the tumor microenvironment .

Case Studies

Several case studies highlight the biological activity of derivatives related to this compound:

Q & A

Q. What are the standard synthetic routes for 2-fluoro-3-(furan-2-yl)-3-oxopropanenitrile?

The compound is typically synthesized via condensation reactions. For example, analogous nitrile derivatives are prepared by reacting 3-oxopropanenitrile precursors with electrophilic reagents like CS₂ and CH₃I under basic conditions. Structural confirmation is achieved through NMR, ESI-MS, and X-ray crystallography . A related method involves electrophilic attack of phenylisothiocyanate on 3-oxopropionitriles, followed by reaction with chloroacetyl chloride under basic conditions to form thiazolidinone intermediates .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction is the gold standard for structural validation. For instance, in analogous acrylonitrile derivatives, X-ray analysis confirmed bond angles, torsion angles, and intermolecular interactions (e.g., C–H···S and π–π stacking) . Hirshfeld surface analysis further quantifies intermolecular interactions, while DFT calculations validate electronic properties .

Q. What are the key physicochemical properties of this compound?

While direct data is limited, structurally similar compounds (e.g., 3-(furan-2-yl)-3-oxopropanenitrile) exhibit a density of ~1.188 g/cm³, melting point of 81–85°C, and boiling point of ~297°C. The fluorine substituent likely increases polarity and metabolic stability . LogP values for analogous nitriles range from 1.3–1.5, suggesting moderate lipophilicity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reactivity or spectroscopic data?

Discrepancies in reactivity (e.g., unexpected regioselectivity) can be addressed via DFT calculations to map electron density distributions and frontier molecular orbitals (FMOs). For example, Hirshfeld analysis and electrostatic potential maps have resolved intramolecular hydrogen bonding and charge transfer effects in related acrylonitriles . Molecular docking studies can further predict interactions with biological targets .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

Stability is influenced by the electron-withdrawing fluorine and nitrile groups. Accelerated degradation studies under acidic/alkaline conditions (e.g., pH 1–13) can identify decomposition pathways. For photostability, UV-Vis spectroscopy under controlled light exposure is recommended. Derivatization (e.g., methylthio groups) or encapsulation in cyclodextrins may enhance stability .

Q. How does the fluorine substituent impact biological activity in pharmacological studies?

Fluorine enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. In vitro assays (e.g., enzyme inhibition or cytotoxicity) using fluorinated analogs of 3-oxopropanenitriles have shown improved activity against cancer cell lines compared to non-fluorinated counterparts . Docking studies suggest fluorine’s role in strengthening hydrophobic interactions with target proteins .

Q. What advanced spectroscopic techniques characterize its dynamic behavior in solution?

Variable-temperature NMR (VT-NMR) can probe conformational changes, while 2D NOESY identifies spatial proximity of substituents. For electronic transitions, time-resolved fluorescence spectroscopy and transient absorption spectroscopy elucidate excited-state dynamics. Solid-state IR and Raman spectroscopy further distinguish polymorphic forms .

Methodological Tables

Q. Table 1: Key Synthetic Routes for Analogous Compounds

Q. Table 2: Computational Parameters for Reactivity Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.